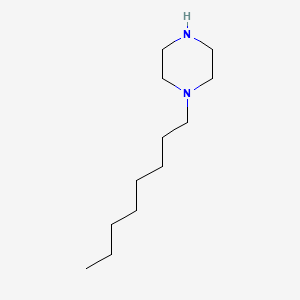

1-Octylpiperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Materials Science

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of new molecules for both medicinal chemistry and materials science. nih.govwikipedia.org This structure is considered a "privileged scaffold" because its presence in a molecule can confer desirable drug-like properties. researchgate.netunica.it The two nitrogen atoms allow for modifications, enabling the creation of a vast library of derivatives with diverse pharmacological activities. nih.gov

In medicinal chemistry, piperazine derivatives are integral to a wide array of therapeutic agents. nih.gov They are found in drugs with applications as antipsychotics, antihistamines, antianginals, antidepressants, and anticancer agents. nih.gov The flexible nature of the piperazine core allows for the design of compounds that can interact with various biological targets, including receptors and enzymes in the central nervous system. nih.govnih.gov Researchers have successfully synthesized piperazine-containing compounds with antimicrobial, antifungal, antiviral, anti-inflammatory, and antimalarial properties. ingentaconnect.comnih.gov

The utility of the piperazine scaffold extends to materials science, where its derivatives are used in the synthesis of polymers and other advanced materials. researchgate.net The presence of the piperazine moiety can influence the physical and chemical properties of these materials, making them suitable for various applications. researchgate.net

Overview of 1-Octylpiperazine's Role as a Versatile Organic Compound

This compound, with its characteristic piperazine ring and an eight-carbon alkyl chain, is a versatile organic compound with applications in several areas of chemical research. smolecule.com It serves as a key building block in organic synthesis, allowing for the creation of more complex molecules. smolecule.comguidechem.com The octyl group imparts lipophilic character to the molecule, which can be advantageous in certain biological applications.

One notable area of research for this compound is in the development of new antifungal agents. nih.gov It has been used as a precursor in the synthesis of alkylated piperazine derivatives that have shown activity against various fungal strains. nih.gov The synthesis of this compound itself is a straightforward process, typically involving the nucleophilic substitution reaction of piperazine with 1-bromooctane (B94149). nih.gov

The compound's properties make it a useful intermediate in the pharmaceutical industry for creating new drug candidates. guidechem.com Its structure allows for further chemical modifications to explore and optimize biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H26N2 |

| Molar Mass | 198.35 g/mol |

| Boiling Point | 240-241 °C |

| Density | 0.836 g/mL at 25 °C |

| Refractive Index | n20/D 1.4670 |

| Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchembk.com |

Historical Context of Piperazine Derivatives in Research

The scientific journey of piperazine and its derivatives dates back to the early 20th century. wikipedia.orgnih.gov Initially, piperazine was recognized for its anthelmintic (anti-parasitic worm) properties and was commercially marketed for this purpose. wikipedia.org The mode of action was found to be the paralysis of the parasites, allowing the host to expel them. wikipedia.org

Over the decades, research into piperazine derivatives expanded dramatically. The realization that modifications to the piperazine ring could lead to a wide spectrum of biological activities spurred extensive investigation. nih.gov Initially, research was heavily focused on their effects on the central nervous system. nih.gov However, subsequent studies revealed their potential in a multitude of therapeutic areas, including cancer, infectious diseases, and inflammation. nih.govingentaconnect.com The continuous exploration of piperazine-based molecules reflects the enduring potential of this versatile scaffold in drug discovery and development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-octylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-7-10-14-11-8-13-9-12-14/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZDZQLIIMBIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371832 | |

| Record name | 1-Octylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54256-45-0 | |

| Record name | 1-Octylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Octylpiperazine and Its Derivatives

Established Organic Reaction Pathways

The foundational methods for synthesizing 1-Octylpiperazine rely on fundamental organic reactions, including nucleophilic substitution and a multi-step process involving protection and deprotection of the piperazine (B1678402) moiety.

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where an electron-rich nucleophile attacks an atom with a partial or full positive charge, leading to the displacement of a leaving group. thermofisher.com In the context of this compound synthesis, the piperazine molecule, with its two nitrogen atoms, acts as an efficient nucleophile. researchgate.net The reaction typically involves the direct alkylation of piperazine with an octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane. One of the nitrogen atoms of the piperazine ring attacks the electrophilic carbon of the octyl halide, displacing the halide ion and forming the C-N bond.

This reaction is a common and direct method for producing N-alkylated piperazines. researchgate.net The reactivity of the piperazine nitrogens makes them suitable for this type of transformation. researchgate.net The general principle involves the interconversion of functional groups, a key aspect of nucleophilic substitution reactions. thermofisher.com

Table 1: General Parameters for Nucleophilic Substitution Synthesis of this compound

| Component | Role | Example |

| Nucleophile | The electron-rich species that attacks the electrophile. | Piperazine |

| Electrophile | The species with an electron-deficient atom that is attacked. | 1-Bromooctane |

| Leaving Group | The group that is displaced from the electrophile. | Bromide ion (Br⁻) |

| Product | The target molecule formed in the reaction. | This compound |

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks cyclic monomers to form a longer polymer. scielo.org.mx While ROP is primarily a method for creating polymers, molecules like this compound can be involved in related ring-opening reactions or incorporated into polymer structures. For example, N-octylpiperazine can react with epoxides in a ring-opening reaction. blogspot.com This type of reaction can be used to synthesize functional polymers where the octylpiperazine moiety is part of the resulting macromolecule.

Furthermore, ROP of prodrug monomers, which consist of a cyclic group attached to a drug, is a versatile method for creating well-defined, drug-loaded nanoparticles. nih.gov This strategy can be adapted to incorporate piperazine derivatives into polymeric backbones for various material applications. The synthesis of aliphatic polyesters via ROP of lactones is a common application of this methodology. researchgate.net Organocatalysis is often employed to control the polymerization process, allowing for the synthesis of polymers with specific molecular weights and narrow distributions. scielo.org.mx

A simple and efficient two-step procedure for synthesizing this compound involves the initial protection of one of the piperazine nitrogens, followed by alkylation and deprotection. researchgate.net This method avoids the potential for di-alkylation, where both nitrogen atoms of piperazine are substituted, which can be a side reaction in direct alkylation.

The process begins with N-Acetylpiperazine, where one nitrogen is protected by an acetyl group. researchgate.netnih.gov This protected intermediate is then alkylated with an octyl halide. The subsequent step is the hydrolysis of the acetyl group, typically under basic or acidic conditions, to yield the final N-Octylpiperazine product. This method has been reported to produce N-Octylpiperazine with a high yield of 82%. researchgate.net

Table 2: Two-Step Synthesis of this compound

| Step | Description | Starting Material | Reagent Example | Product | Reported Yield |

| 1. Alkylation | The N-H proton on the unprotected nitrogen of N-Acetylpiperazine is removed by a base, and the resulting anion is alkylated. | N-Acetylpiperazine | 1-Bromooctane | 1-Acetyl-4-octylpiperazine | - |

| 2. Hydrolysis | The acetyl protecting group is removed to yield the final product. | 1-Acetyl-4-octylpiperazine | Hydrochloric Acid | This compound | 82% researchgate.net |

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally friendly and highly efficient processes. These advanced strategies are applicable to the synthesis of this compound and its derivatives, aiming to reduce waste, avoid hazardous materials, and enable novel applications like nanoparticle synthesis.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov In the synthesis of piperazine derivatives, this can involve several approaches. One strategy is the use of heterogeneous catalysts, such as piperazine immobilized on graphene oxide, which can be easily separated from the reaction mixture and reused multiple times. rsc.org This simplifies the work-up procedure and minimizes waste. The use of environmentally benign solvents, like aqueous ethanol, further enhances the green credentials of the synthesis. rsc.org

Another advanced green approach is the use of photoredox catalysis, which utilizes visible light to generate reactive intermediates in a controlled manner for C-H functionalization of piperazines. mdpi.com This method can operate under mild conditions and avoids the use of toxic reagents. mdpi.com Furthermore, enzymatic processes represent a powerful green chemistry tool, as enzymes can react with high specificity at a single site on a molecule, often eliminating the need for protecting groups, which require additional reagents and generate waste. acs.org

The unique amphiphilic structure of this compound, combining a hydrophilic piperazine head with a long, lipophilic octyl tail, makes it a suitable candidate for facilitating the synthesis of nanoparticles. Nanoparticles are materials with dimensions in the 1 to 100 nm range that exhibit unique properties. mdpi.comnih.gov

In wet-chemical synthesis methods, such as nonaqueous sol-gel routes, surface-active molecules are often required to control the size, shape, and colloidal stability of the resulting nanoparticles. ethz.ch this compound can function as a capping or stabilizing agent, adsorbing to the nanoparticle surface to prevent aggregation. Additionally, in the context of polymer chemistry, initiating a ring-opening polymerization from a functional initiator can produce amphiphilic block copolymers. nih.gov If a monomer containing the this compound moiety is used, the resulting polymer can self-assemble into well-defined nanoparticles or micelles, which have applications in various advanced materials. nih.gov The green synthesis of metallic nanoparticles, which uses biological entities or plant extracts as reducing and capping agents, is another area where functional organic molecules can play a role in surface modification. mdpi.comunnes.ac.id

Synthesis of Key Derivatives Featuring the this compound Moiety

The synthesis of derivatives based on this compound typically begins with the preparation of the parent compound itself. A common method involves the direct N-alkylation of piperazine with an octyl halide, such as 1-bromooctane. For instance, reacting piperazine with 1-bromooctane in a solvent like acetonitrile (B52724), often in the presence of a base such as potassium carbonate, yields this compound. nih.gov This monosubstituted product can then be isolated and used as the primary intermediate for the synthesis of more complex derivatives.

Alkylated Piperazine-Azole Hybrids

Novel antifungal agents have been developed by creating hybrid molecules that combine an alkylated piperazine with an azole pharmacophore. The synthesis of these hybrids involves a multi-step process.

First, this compound is prepared through the nucleophilic substitution reaction of piperazine with 1-bromooctane in acetonitrile. bioone.org The resulting this compound is then used in the subsequent steps to build the hybrid molecule. The synthesis proceeds by converting a fluorinated or chlorinated azole precursor's carbonyl group into an epoxide using trimethylsulfoxonium (B8643921) iodide in the presence of a strong base. bioone.org This oxirane intermediate is then reacted under mild basic conditions with this compound (designated as compound 3 in the study) to yield the final alkylated piperazine-azole hybrid. bioone.org This synthetic strategy allows for the creation of a library of compounds with potential antifungal activity. bioone.org

| Starting Materials | Key Reagents | Intermediate | Final Product Class | Ref. |

| Piperazine, 1-Bromooctane | Acetonitrile | This compound | Alkylated Piperazine | bioone.org |

| Fluorinated/Chlorinated Azole Precursor | Trimethylsulfoxonium iodide | Oxirane Intermediate | - | bioone.org |

| This compound, Oxirane Intermediate | Mild base | - | Alkylated Piperazine-Azole Hybrid | bioone.org |

Piperazine-Containing Macrocycles

Macrocyclic compounds incorporating a piperazine unit are of significant interest for applications in catalysis and medical imaging. bioone.org General synthetic strategies for piperazine-containing macrocycles often involve the condensation of a diamine-functionalized piperazine, such as 1,4-bis(2-aminoethyl)piperazine, with a dicarbonyl compound like pyridine-2,6-dicarbaldehyde, followed by reduction of the resulting imine bonds. bioone.org However, a specific synthetic methodology for a macrocycle featuring a pre-formed this compound moiety was not identified in the reviewed literature.

Bispsoralen Derivatives with Piperazine Linkers

Bispsoralens, which contain two psoralen (B192213) units, are investigated for their ability to crosslink DNA. bioone.org Derivatives where these units are connected by a piperazine-containing linker have been synthesized to enhance water solubility and DNA intercalation efficiency. bioone.orgphotos.or.kr One such series of compounds are the 1,4-bis[n'-(8-psoralenoxy)alkyl]piperazines.

The synthesis of 1,4-bis[(8'-(8-psoralenoxy))octyl]piperazine is achieved by reacting 8-hydroxypsoralen with 1,8-dibromooctane (B1199895) to form an 8-(8-bromooctoxy)psoralen intermediate. This intermediate is then reacted with piperazine in the presence of a base to yield the final bispsoralen derivative, where two psoralen-octyl arms are attached to the central piperazine ring. bioone.org The entire synthesis is conducted under a nitrogen atmosphere, and the final product is purified using flash chromatography. bioone.org

| Psoralen Precursor | Linker Precursor | Central Unit | Final Product | Ref. |

| 8-Hydroxypsoralen | 1,8-Dibromooctane | Piperazine | 1,4-bis[(8'-(8-psoralenoxy))octyl] piperazine | bioone.org |

Glycidyl Amine Derivatives (e.g., N-octylpiperazine(glycidyl amine) (OPGA))

Glycidyl amine derivatives like N-octylpiperazine(glycidyl amine) (OPGA) are monomers used in the synthesis of functional polymers via anionic ring-opening polymerization (AROP). core.ac.ukresearchgate.net The synthesis of OPGA is a two-step process. nih.gov

First, N-octylpiperazine is synthesized by reacting an excess of piperazine with 1-bromooctane at 50 °C in dry acetonitrile with potassium carbonate as the base. nih.gov After filtration and evaporation, the residue is dissolved in ethyl acetate (B1210297) and washed with water to remove unreacted piperazine, yielding pure N-octylpiperazine as a white solid. nih.gov

In the second step, the prepared N-octylpiperazine is dissolved in deionized water and reacted with epichlorohydrin (B41342) at room temperature. The mixture is then heated to 75 °C, and aqueous sodium hydroxide (B78521) is added to facilitate the ring-forming reaction, yielding the final product, OPGA. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | Piperazine, 1-Bromooctane | K₂CO₃, Acetonitrile, 50 °C | N-octylpiperazine | nih.gov |

| 2 | N-octylpiperazine, Epichlorohydrin | H₂O, NaOH (aq), 75 °C | N-octylpiperazine(glycidyl amine) (OPGA) | nih.gov |

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides via n-octylpiperazine

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA). semanticscholar.org The synthesis involves the coupling of a key carboxylic acid intermediate with various amines, including n-octylpiperazine. semanticscholar.orgnih.gov

The synthetic pathway starts with the preparation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (compound 4 in the study). semanticscholar.orgnih.gov This acid is then activated and coupled with n-octylpiperazine in acetonitrile (MeCN) in the presence of 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI). semanticscholar.org This reaction forms an amide bond between the piperidine-4-carboxylic acid moiety and the nitrogen of n-octylpiperazine, yielding the target compound, 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (compound 13 in the study), with a yield of 37%. nih.gov

| Carboxylic Acid Intermediate | Amine | Coupling Agent | Solvent | Final Product | Ref. |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | n-Octylpiperazine | EDCI | Acetonitrile | 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | semanticscholar.orgnih.gov |

Schiff Base Ligands Incorporating Piperazine

Schiff base ligands, particularly salen-type ligands, are important in coordination chemistry and catalysis. Cobalt-Schiff base complexes have been synthesized to catalyze the oxidation of phenols. nih.gov The synthesis of these ligands can incorporate a piperazine moiety to introduce additional basic sites or steric bulk near the metal center.

In one study, a salen-type ligand was prepared via nucleophilic substitution. nih.gov A precursor molecule containing a mesylate group was reacted with a monosubstituted piperazine, such as the commercially purchased this compound (compound 15b in the study). nih.gov The reaction was carried out in refluxing acetonitrile using N,N-diisopropylethylamine (DIPEA) as a base, which was crucial to prevent the quaternization of the piperazine nitrogen. nih.gov The resulting salen ligand, which incorporates the this compound group, was then complexed with cobalt(II) acetate to form the final catalyst. nih.gov

| Ligand Precursor | Piperazine Derivative | Base | Solvent/Condition | Product Class | Ref. |

| Mesylated Salen Precursor (e.g., compound 14 ) | This compound | DIPEA | Acetonitrile, Reflux | Salen ligand with this compound substituent | nih.gov |

Advanced Characterization Techniques for 1 Octylpiperazine and Its Conjugates

Spectroscopic Analysis

Spectroscopy is a cornerstone for the structural characterization of 1-octylpiperazine and its conjugates, offering detailed information about the atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the octyl chain and the piperazine (B1678402) ring are observed. For instance, a triplet signal for the terminal methyl group (CH₃) of the octyl chain typically appears at the most upfield region. The methylene (B1212753) groups (CH₂) of the octyl chain produce a complex multiplet, while the protons on the piperazine ring appear as multiplets at different chemical shifts due to their distinct electronic environments. researchgate.net

The ¹³C NMR spectrum of this compound provides complementary information, showing discrete signals for each unique carbon atom. researchgate.net The carbons of the octyl chain resonate at higher field strengths compared to the carbons of the piperazine ring. These chemical shifts are crucial for confirming the successful incorporation of the octyl group onto the piperazine scaffold. For conjugates of this compound, such as those used in the development of enzyme inhibitors or metal complexes, NMR is used to verify the structure of the final product. unica.itrsc.orgusda.gov

¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| N-Octylpiperazine (3c) researchgate.net | ¹H NMR (400 MHz, CDCl₃) | 0.82 (t, 3H), 1.22 (m, 10H), 1.38 (m, 2H), 1.71 (s, 1H), 2.10 (dd, 2H), 2.32 (m, 4H), 2.82 (t, J=4.85 Hz, 4H) |

| ¹³C NMR (100 MHz, CDCl₃) | 13.85, 22.42, 26.46, 27.41, 29.02, 29.32, 31.60, 45.43, 54.43, 59.27 | |

| N-Octyl-N'-Acetylpiperazine (2c) researchgate.net | ¹H NMR (400 MHz, CDCl₃) | 0.82 (t, 3H), 1.22 (m, 10H), 1.45 (m, 2H), 2.04 (s, 3H), 2.31 (t, 2H), 2.37 (t, J=5.1 Hz, 2H), 2.40 (t, J=5.1 Hz, 2H), 3.45 (t, J=5.1 Hz, 2H), 3.60 (t, J=5.1 Hz, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | Not explicitly provided |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. msu.eduutdallas.edu The IR spectrum of this compound and its conjugates displays characteristic absorption bands corresponding to the vibrations of specific bonds. rsc.orgunica.it

For this compound itself, key IR absorptions include C-H stretching vibrations from the octyl group and the piperazine ring, typically observed in the 2800-3000 cm⁻¹ region. vscht.cz The N-H stretching vibration of the secondary amine in the piperazine ring also gives a characteristic band. When this compound is part of a larger conjugate, such as a Schiff base complex, new characteristic bands will appear. For example, in a cobalt-Schiff base complex containing a this compound moiety, IR spectra show bands corresponding to the metal-ligand interactions and other functional groups within the complex. rsc.org

Characteristic IR Bands for a this compound Conjugate

| Compound | IR (neat) cm⁻¹ | Reference |

|---|---|---|

| Cobalt-Schiff base complex (17b) | 2949, 2935, 2866, 1588, 1522, 1360, 1318, 1252, 1180, 844, 788 | rsc.org |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. alevelchemistry.co.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. bioanalysis-zone.com

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of its conjugates, such as those with sulfamoylbenzoyl groups or as part of cobalt-Schiff base complexes, MS and HRMS are used to confirm the formation of the desired product by identifying the molecular ion peak. unica.itrsc.org For example, the HRMS data for a cobalt-Schiff base complex incorporating this compound showed the (M+H)⁺ ion at m/z 760.50323, which is in close agreement with the calculated value of 760.50655. rsc.org

Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Cobalt-Schiff base complex (17b) | (M+H)⁺ | 760.50655 | 760.50323 | rsc.org |

| 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (13) | Not specified | 492.67 (molecular weight) | 493 | unica.it |

Chromatographic Methods (e.g., TLC)

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a reaction. usda.gov Thin-layer chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. khanacademy.orglibretexts.org

In the synthesis of this compound and its conjugates, TLC is used to separate the product from starting materials and byproducts. usda.govunodc.org The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). annamalaiuniversity.ac.ingpi.ac.in The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification purposes. libretexts.org

Elemental Analysis

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which can be compared with the theoretical values calculated from the proposed molecular formula.

For derivatives of this compound, such as 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide, elemental analysis is performed to confirm the empirical formula. unica.it The experimentally determined percentages of C, H, and N must be in close agreement (typically within ±0.4%) with the calculated values to validate the structure and purity of the synthesized compound. unica.it

Elemental Analysis Data for a this compound Derivative

| Compound | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (13) | C: 60.95, H: 8.18, N: 11.37 | C: 60.87, H: 8.20, N: 11.34 | unica.it |

Other Analytical Techniques (e.g., UV-Vis Spectroscopy for Metal Complexes)

UV-Visible (UV-Vis) spectroscopy is particularly useful for characterizing metal complexes of this compound. uu.nlsemanticscholar.org This technique measures the absorption of ultraviolet and visible light by a sample, which can provide information about the electronic transitions within the molecule. libretexts.org

For metal complexes, UV-Vis spectra can reveal characteristic d-d transitions or charge-transfer bands, which are indicative of the coordination environment of the metal ion. semanticscholar.orgijpras.compcbiochemres.com The position and intensity of these absorption bands can provide insights into the geometry and electronic structure of the complex. While not directly applicable to this compound itself in the same way, its conjugates that form colored metal complexes can be effectively studied using this method.

Computational Chemistry and Molecular Modeling Studies of 1 Octylpiperazine

Ligand-Protein Interactions and Binding Mode Analysis

The study of how a ligand interacts with its protein target is fundamental to understanding its biological activity. slideshare.netfiveable.me These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the binding affinity and specificity of the ligand. fiveable.mersc.org For piperazine (B1678402) derivatives, computational studies have been crucial in elucidating these binding modes.

A notable study investigated a derivative, 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide, as an inhibitor of human Carbonic Anhydrase (hCA). unica.it Analysis of the ligand-protein interactions revealed that the sulfonamide group of the inhibitor coordinates with the zinc ion (Zn²⁺) in the enzyme's active site. The octyl chain extends towards a hydrophobic region of the active site, contributing to the binding affinity. This hydrophobic interaction is a key feature of the binding mode, demonstrating the importance of the long alkyl chain of the 1-octylpiperazine moiety.

In another context, computational analysis of Co-Schiff base complexes suggested the potential for intramolecular binding where the piperazine substituent, such as this compound, could coordinate with the cobalt center. usda.gov This self-coordination can influence the catalytic activity by affecting the accessibility of the metal's active site. usda.gov Such studies highlight how computational analysis can predict and explain the interactive behavior of molecules containing the this compound scaffold.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jetir.org This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding hypotheses for lead compounds. jetir.orgnih.gov

In the investigation of 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide, molecular docking was employed to predict its binding pose within the active site of human Carbonic Anhydrase II (hCA II). unica.it The docking results showed that the sulfonamide moiety's nitrogen atom and one of its oxygen atoms bind to the catalytic Zn²⁺ ion. Furthermore, the simulation identified key hydrogen bonds between the ligand and the protein, specifically involving the side chains of residues Thr199 and Thr200. The octyl group was observed to occupy a hydrophobic pocket within the active site, a finding that is consistent with the binding modes of other alkyl-containing inhibitors. unica.it The top-ranked docking pose from this simulation served as the starting point for more extensive molecular dynamics simulations. unica.it

Other studies on different piperazine derivatives have also utilized molecular docking to predict their bio-affinity against various targets, such as the serotonin (B10506) receptor (PDB ID: 2Z5X) for potential antidepressant activity and various microbial enzymes for antimicrobial potential. jetir.orgnih.gov

| Compound Derivative | Protein Target | Key Interactions Observed in Docking | Software/Method |

|---|---|---|---|

| 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide | Human Carbonic Anhydrase II (hCA II) | Coordination with Zn²⁺; H-bonds with Thr199, Thr200; Octyl group in hydrophobic pocket. | Not Specified in Source unica.it |

| Phenyl piperazine derivatives | Serotonin Receptor (2Z5X) | Prediction of binding affinity to identify potential antidepressant activity. | Molinspiration Software jetir.org |

| Various piperazine derivatives (3a-q) | Bacterial and Fungal Proteins | Evaluation of binding potential to understand antimicrobial mechanisms. | Not Specified in Source nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. mdpi.comyoutube.com By simulating the movements of atoms and molecules, MD can assess the stability of binding poses predicted by docking and reveal conformational changes that occur upon ligand binding. mdpi.comresearchgate.net

For the this compound derivative targeting hCA, MD simulations were performed using the AMBER 18 software package to validate the stability of the docked conformation. unica.it The General Amber Force Field (GAFF) was used for the ligand's parameters, while the ff14SB force field was applied to the protein. The simulations confirmed that the key interactions observed in the docking study, including the coordination to the zinc ion and the hydrogen bonds with the protein backbone, were maintained throughout the simulation. This stability indicates a favorable and strong binding of the inhibitor within the hCA active site, reinforcing the computationally predicted binding mode. unica.it

In a different application, MD simulations were used to study the absorption of CO₂ in aqueous solutions of piperazine-activated MDEA. nih.gov Although not a ligand-protein study, it demonstrates the utility of MD in understanding the molecular-level behavior of piperazine-containing systems, where force field parameters for piperazine and its related ions were derived from quantum mechanics calculations. nih.gov

| System | Simulation Software | Force Field | Key Findings |

|---|---|---|---|

| 4-(4-(4-octylpiperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide with hCA II | AMBER 18 | Ligand: GAFF; Protein: ff14SB | The binding pose was stable, with key H-bonds and Zn²⁺ coordination maintained. unica.it |

| Piperazine-activated MDEA solution with CO₂/CH₄ | Not Specified in Source | OPLS-AA (with custom QM-derived parameters for piperazine species) | Revealed the role of piperazine in accelerating CO₂ absorption and undesired trapping of CH₄. nih.gov |

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and other intrinsic properties of molecules. nih.govarabjchem.orgaspbs.com These methods provide a fundamental understanding of a molecule's reactivity and spectroscopic properties.

While specific DFT studies on this compound were not found, research on related piperazine derivatives illustrates the application of these methods. For instance, DFT calculations using the B3LYP functional and the 6-311G+(d,p) basis set have been employed to optimize the molecular structure of other complex piperazine-containing compounds. nih.gov Such studies successfully predict geometric parameters, analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, and map the molecular electrostatic potential to identify sites for nucleophilic and electrophilic attack. nih.govresearchgate.net

Furthermore, quantum mechanics (QM) calculations are essential for parameterizing force fields used in MD simulations when standard parameters are unavailable. nih.gov For piperazine and its protonated and carbamate (B1207046) forms, QM calculations were used to derive the necessary charge distributions for accurate MD simulations of CO₂ absorption processes. nih.gov These applications show the foundational role of quantum chemistry in providing accurate parameters for higher-level classical simulations.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.gov Computational approaches are integral to modern SAR studies, allowing for the rational design of more potent and selective compounds.

The investigation into hCA inhibitors provides a clear example of a computationally-guided SAR study for a series that includes a this compound derivative. unica.it The study synthesized and tested a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with varying substituents on the piperazine ring. The results showed that the nature of the substituent significantly impacts inhibitory activity. Specifically, the presence of a long, unbranched alkyl chain like the octyl group resulted in potent inhibition of hCA II. The computational models (docking and MD) provided a structural rationale for this observation, showing that the octyl chain fits snugly into a hydrophobic pocket of the enzyme's active site. This finding highlights a clear SAR where increasing the hydrophobicity and length of the alkyl chain on the piperazine nitrogen enhances binding affinity and inhibitory potency against this specific target. unica.it

Other computational SAR studies on piperazine analogues have similarly established the importance of specific rings and substituents for activity against targets like Mycobacterium tuberculosis IMPDH and for dual anti-PAF/anti-HIV activity. nih.govresearchgate.net

Applications and Research Domains

Medicinal Chemistry and Pharmaceutical Research

In the realm of medicinal chemistry, piperazine (B1678402) derivatives are recognized for their potential as building blocks in the synthesis of a wide array of bioactive molecules. The incorporation of a piperazine moiety can improve the pharmacokinetic properties of a drug candidate, including its solubility and bioavailability.

Enhanced Bioavailability of Hydrophobic Drugs

Natural bioenhancers are also studied to improve the bioavailability of drugs by modulating membrane permeation and pre-systemic metabolism nih.gov. These bioenhancers can alter plasma membrane fluidity, modulate tight junctions for increased paracellular diffusion, and inhibit efflux transporters nih.gov. Such strategies are crucial for the delivery of poorly bioavailable drugs, including large, hydrophilic therapeutics that are often administered via injection nih.gov.

Drug Delivery Systems (e.g., Micelles, Liposomes)

The application of 1-octylpiperazine in drug delivery systems like micelles and liposomes is an area of growing interest, although direct research on this specific compound is limited. However, the broader class of piperazine derivatives has been explored in the development of these advanced drug delivery platforms.

Polymeric micelles, which are self-assembling nanostructures of amphiphilic block copolymers, are effective in delivering poorly soluble drugs kinampark.com. These systems have a hydrophobic core to encapsulate the drug and a hydrophilic shell that provides stability in biological fluids nih.gov. Cationic copolymers, including those based on piperazine, can self-assemble into cationic micelles that can interact with nucleic acids to form "micelleplexes" for gene delivery nih.gov. The incorporation of nonionic entities into these mixed polymeric micelles can modulate the binding, accessibility, and release of DNA nih.gov.

Liposomes are another widely used nanocarrier for drug delivery, composed of a phospholipid bilayer that can encapsulate both hydrophilic and lipophilic drugs nih.gov. Piperazine derivatives have been incorporated into the structure of compounds intended for liposomal delivery to enhance their therapeutic efficacy nih.gov. The interaction of albumin with the surface of liposomes can influence their stability and the permeability of the phospholipid bilayer, facilitating drug release nih.gov. The combination of micelles and liposomes is also being explored as a promising drug delivery system to increase drug loading capacity and achieve multiple targeting researchgate.net.

Antifungal Agents and Mechanisms of Action

Several piperazine derivatives have been synthesized and evaluated for their antifungal properties. Research has shown that certain alkylated piperazines exhibit significant activity against various fungal pathogens nih.govacgpubs.orgresearchgate.net. The antifungal potential of these compounds is often attributed to their ability to disrupt the fungal cell membrane or interfere with essential biosynthetic pathways.

A study on the synthesis and biological activities of piperazine derivatives reported that many of the synthesized compounds showed significant antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus acgpubs.orgresearchgate.net. Another study identified a piperazine propanol (B110389) derivative as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis, demonstrating in vitro activity against C. albicans and A. fumigatus nih.gov.

In one study, a series of alkylated piperazines and piperazine-azole hybrids were synthesized and tested for their antifungal activity. The results indicated that the length of the alkyl chain plays a crucial role in the antifungal efficacy of these compounds.

Table 1: Antifungal Activity of Selected Alkylated Piperazines

| Compound | Alkyl Chain Length | Antifungal Activity (MIC in µg/mL) |

|---|---|---|

| 1-Hexylpiperazine | C6 | Moderate |

| This compound | C8 | Good to Excellent |

| 1-Decylpiperazine | C10 | Excellent |

| 1-Dodecylpiperazine | C12 | Excellent |

MIC (Minimum Inhibitory Concentration) values are categorized as follows: Excellent (0.015–1.95 µg/mL), Good (3.9 µg/mL), Moderate (7.8–15.6 µg/mL), or Poor (≥31.3 µg/mL) nih.gov.

The ergosterol (B1671047) biosynthesis pathway is a critical target for many antifungal drugs mdpi.com. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, leading to fungal cell death mdpi.comnih.gov. Several classes of antifungal agents, including azoles, work by inhibiting enzymes involved in this pathway nih.gov. While the precise mechanism of action for many alkylated piperazines is still under investigation, their structural similarities to other ergosterol biosynthesis inhibitors suggest this as a probable target.

The inhibition of this pathway leads to a fungistatic effect and is a primary target for the development of new antifungal drugs mdpi.com. The disruption of ergosterol production can also lead to the accumulation of toxic intermediate sterols, which further damages the fungal cell membrane mdpi.com.

Antiviral Agents (e.g., Anti-HIV-1 Activity)

Piperazine derivatives have been extensively investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). The piperazine ring is considered a critical element in the pharmacophore of several classes of anti-HIV agents nih.gov.

One class of piperazine-containing compounds acts as HIV-1 attachment inhibitors. These compounds interfere with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell receptor CD4, which is the initial step in the viral entry process nih.govgoogle.com. By blocking this interaction, these compounds prevent the virus from entering and infecting host cells. The piperazine ring in these molecules often serves as a scaffold to correctly position other chemical groups that are essential for binding to gp120 nih.gov.

Another target for piperazine-based antiviral agents is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome nih.gov. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its activity nih.gov. Several diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been designed as potent HIV-1 NNRTIs with improved activity against wild-type and drug-resistant viral strains nih.gov.

Furthermore, some piperazine derivatives have been developed as HIV-1 maturation inhibitors. These compounds interfere with the final steps of the viral life cycle, where the newly formed viral particles mature into infectious virions mdpi.com.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Hexylpiperazine |

| 1-Decylpiperazine |

Inhibition of HIV-1 Enzymes (e.g., reverse transcriptase, protease)

The piperazine scaffold has been integral in the design of HIV-1 inhibitors. While specific studies on this compound's direct inhibition of HIV-1 reverse transcriptase or protease are not extensively detailed in available literature, the broader class of piperazine-based compounds has been explored for antiviral activity. These compounds often function as entry inhibitors, targeting the viral envelope glycoprotein gp120 to prevent its attachment to the host cell's CD4 receptor, a critical first step in the HIV life cycle. biorxiv.orgmdpi.combiorxiv.org

For instance, the discovery of piperazine-based CCR5 antagonists, such as Sch-417690/Sch-D, highlights the utility of this chemical structure in creating potent inhibitors of HIV-1 entry into target cells. nih.gov The development of these agents involves optimizing substituents on the piperazine ring to achieve high potency and selectivity. nih.gov High-throughput virtual screening of millions of combinatorially generated piperazine-cored compounds has been employed to identify novel candidates that could bind to the gp120 envelope glycoprotein, thereby blocking the virus from infecting host cells. biorxiv.orgbiorxiv.org Although proteases and reverse transcriptase are well-established targets for antiretroviral drugs, the piperazine scaffold has been more prominently featured in the development of entry and attachment inhibitors. mdpi.comnih.govnih.gov

Anticancer Agents

The piperazine ring is a recognized pharmacophore in the design of anticancer drugs. mdpi.commdpi.com Numerous derivatives incorporating this moiety have demonstrated significant potential in cancer therapy, showing effects against a wide range of tumor types. mdpi.comnih.gov Molecules containing the piperazine scaffold are found in several notable anticancer drugs, including imatinib (B729) and dasatinib. mdpi.com

Anti-proliferative Activity in Tumor Cell Lines

Piperazine derivatives have shown potent anti-proliferative activity against a variety of human tumor cell lines. nih.gov For example, novel vindoline–piperazine conjugates have been synthesized and investigated for their effects on the NCI60 panel of human tumor cell lines. mdpi.com Certain derivatives displayed outstanding potency, particularly against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com

Similarly, a series of aminated quinolinequinones linked to piperazine analogs were screened for their cytotoxic potential. researchgate.net These compounds were found to be potent inhibitors of cancer cell growth across multiple cell lines, with some showing excellent activity against leukemia, renal cancer, and breast cancer cell lines. researchgate.netnih.gov The substitution pattern on the piperazine moiety often plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

Below is a table summarizing the anti-proliferative activity of selected piperazine derivatives in various cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Activity/Result |

| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 | Breast Cancer | GI50 = 1.00 μM |

| Vindoline-piperazine conjugate (Compound 25) | HOP-92 | Non-Small Cell Lung Cancer | GI50 = 1.35 μM |

| Vindoline-piperazine conjugate (Compound 17) | KM12 | Colon Cancer | Growth Percent Rate = -84.40% |

| Vindoline-piperazine conjugate (Compound 17) | SK-MEL-5 | Melanoma | Growth Percent Rate = -98.17% |

| Quinolinequinone-piperazine (QQ1) | ACHN | Renal Cancer | IC50 = 1.55 μM |

| 4-piperazinyl-quinoline-isatin hybrid | MDA-MB468 / MCF7 | Breast Cancer | IC50 = 10.34–66.78 μM |

Data sourced from multiple studies on piperazine derivatives. mdpi.commdpi.comnih.gov

Interaction with Molecular Targets in Cancer Pathogenesis

The anticancer mechanism of piperazine derivatives often involves interaction with key molecular targets in cancer progression. nih.gov One such mechanism is the inhibition of topoisomerases, enzymes that control DNA topology and are particularly active in rapidly dividing cancer cells. nih.gov By inhibiting these enzymes, certain piperazine compounds can induce DNA damage and trigger apoptosis in cancer cells. nih.gov

Molecular docking studies have been employed to understand these interactions. For example, new 1,2-benzothiazine derivatives containing a piperazine moiety were docked to the DNA-Topo II complex, revealing potential binding modes that explain their cytotoxic activity. nih.gov In other studies, piperazine-linked quinolinequinones were investigated for their interaction with targets like CDC25A, a cell cycle phosphatase, suggesting that their anti-proliferative effects may be mediated through cell cycle arrest. researchgate.netnih.gov These findings underscore the versatility of the piperazine scaffold in designing molecules that can interact with diverse and critical targets in oncology. mdpi.com

Modulators of Neurological and Psychiatric Disorders

The piperazine structure, particularly the long-chain arylpiperazine scaffold, is a versatile template for designing drugs that target the central nervous system (CNS). mdpi.comsilae.it This scaffold is central to the mechanism of various drugs used for neurological and psychiatric conditions, including antipsychotics and anxiolytics, primarily due to its ability to interact with key neurotransmitter receptors. mdpi.comnih.govnih.gov

Serotonin (B10506) Receptor Ligands

Arylpiperazine derivatives are widely recognized for their interaction with serotonin (5-HT) receptors, which are implicated in a range of conditions like anxiety and depression. silae.itnih.gov The 4-alkyl-1-arylpiperazine scaffold is a key feature for developing selective ligands for the 5-HT1A receptor subtype. semanticscholar.org Structural modifications to the aryl group and the alkyl chain (such as the octyl group in this compound) can modulate the affinity and selectivity for different serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. mdpi.comnih.gov

Research has shown that these compounds can act as agonists or antagonists at these receptors. nih.govmdpi.com For instance, several arylpiperazine ligands of the 5-HT1A receptor have been shown to preferentially activate cAMP signaling over β-arrestin-2 recruitment, demonstrating functional selectivity that could be harnessed for developing improved therapeutics. nih.gov

The table below presents binding affinities (Ki, nM) of representative arylpiperazine derivatives for various serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

| Compound 9b | 23.9 | 39.4 | 45.0 |

| Compound 12a | 41.5 | 315 | 42.5 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | - |

Data sourced from studies on various arylpiperazine derivatives. mdpi.comsemanticscholar.org

Dopamine (B1211576) Receptor Affinity

In addition to serotonin receptors, arylpiperazine derivatives frequently exhibit affinity for dopamine receptors, particularly the D2 subtype. mdpi.comnih.gov This dual affinity for serotonin and dopamine receptors is a hallmark of many atypical antipsychotic drugs. mdpi.com The interaction of the protonated nitrogen atom of the piperazine ring with key amino acid residues, such as Aspartate, in the receptor binding site is a crucial stabilizing force. nih.gov

Structural variations on the arylpiperazine core significantly influence the binding affinity and selectivity for D2 versus D3 dopamine receptor subtypes. mdpi.com For example, the introduction of electron-donating groups on the aryl ring can enhance binding affinity through favorable edge-to-face interactions with aromatic residues in the receptor's binding pocket. nih.gov While some piperazine derivatives show low in vitro binding affinity for the D2 receptor, they can still exhibit significant in vivo occupancy and functional effects, acting as "dopamine stabilizers" that can modulate both hypo- and hyperdopaminergic states. researchgate.net

The table below shows the binding affinities of selected piperazine compounds for the D2 dopamine receptor.

| Compound | D2 Receptor (Ki, nM) |

| Compound 12a | 300 |

| (-)-OSU6162 | 447 |

| ACR16 | >1000 |

| LS-3-134 | >25.5 (>150-fold selective for D3) |

Data sourced from studies on various piperazine derivatives. mdpi.commdpi.comresearchgate.net

Sigma Receptor Ligands and Agonists (e.g., S1R)

The Sigma-1 Receptor (S1R) is a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in numerous cellular signaling pathways. nih.govfrontiersin.org Its modulation is a promising strategy for treating neurodegenerative diseases, cancer, and other conditions. nih.govresearchgate.net Molecules containing piperidine (B6355638) or piperazine substructures have demonstrated a high binding affinity for S1R. nih.gov

In a screening of piperazine-based compounds, the derivative 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1 ) was identified as a potent S1R ligand with a high affinity (Kᵢ value of 3.2 nM), comparable to the reference compound haloperidol (B65202) (Kᵢ value of 2.5 nM). nih.gov Functional assays confirmed that this compound acts as an S1R agonist. nih.gov The agonistic activity was determined through radioligand binding assays in the presence of phenytoin, an allosteric modulator that potentiates the binding affinity of S1R agonists. nih.gov The overexpression of S1R in various cancers, including glioma and melanoma, makes ligands like these valuable for developing diagnostic and therapeutic radiopharmaceuticals. nih.gov

Anti-inflammatory Properties

The piperazine scaffold is a key feature in compounds designed to exhibit anti-inflammatory effects. Research has shown that certain novel piperazine derivatives can significantly inhibit key inflammatory mediators. For instance, two derivatives, designated PD-1 and PD-2 , demonstrated noteworthy, dose-dependent anti-inflammatory activity. rjsocmed.comnih.gov

These compounds were found to inhibit the production of nitrites and the generation of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. rjsocmed.comnih.gov At a concentration of 10 µM, PD-1 inhibited nitrite (B80452) production by up to 39.42% and TNF-α generation by up to 56.97%. rjsocmed.comnih.gov Under the same conditions, PD-2 showed inhibitions of 33.7% for nitrite and 44.73% for TNF-α. rjsocmed.comnih.gov These findings highlight the potential of piperazine analogues as a basis for developing new anti-inflammatory agents. rjsocmed.com The inhibition of pro-inflammatory cytokines and cell adhesion molecules is a critical mechanism for controlling inflammatory responses. nih.gov

| Compound | Concentration | Nitrite Production Inhibition | TNF-α Generation Inhibition |

| PD-1 | 10 µM | 39.42% | 56.97% |

| PD-2 | 10 µM | 33.70% | 44.73% |

Antimicrobial Properties

Piperazine derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogens. apjhs.com The core piperazine ring is a common feature in many clinically used antibiotics and is a focal point for the development of new antimicrobial agents. nih.gov

Studies have demonstrated the broad-spectrum activity of these compounds. For example, the piperazine derivative PD-2 displayed activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. rjsocmed.comnih.gov In another study, a series of newly synthesized disubstituted piperazines showed potent antibacterial and antifungal activity. nih.gov Compound 3k from this series was the most potent, with particularly strong activity against Listeria monocytogenes. Notably, several compounds from this series were more effective than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some piperazine-based antimicrobial polymers involves hydrophobic interaction with the cell's lipid bilayer, leading to membrane disruption and leakage of cytoplasmic contents. nih.gov

| Pathogen | Class | Activity of Piperazine Derivatives |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Susceptible to compound PD-2 . rjsocmed.comnih.gov |

| Candida albicans | Fungus | Susceptible to compound PD-2 . rjsocmed.comnih.gov |

| Listeria monocytogenes | Gram-positive Bacteria | Highly susceptible to compound 3k . nih.gov |

| MRSA | Resistant Bacteria | Susceptible to compounds 3d , 3g , and 3k (more potent than ampicillin). nih.gov |

| E. coli | Gram-negative Bacteria | Significant activity observed with various N,N′-disubstituted piperazines. mdpi.com |

Enzyme Inhibition Studies

The piperazine scaffold has been integral to the design of inhibitors for several clinically relevant enzymes.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govfrontiersin.org Several studies have identified piperazine derivatives as potent inhibitors of this enzyme. A series of chalcone-sulfonyl piperazine hybrids were developed, with compound 5k showing exceptional inhibitory activity against α-glucosidase, with an IC₅₀ value of 0.31 µM. nih.gov This was significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 8.62 µM). nih.gov Other research on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives also demonstrated potent α-glucosidase inhibition. nih.govresearchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary treatment approach for Alzheimer's disease. researchgate.netmdpi.com Piperazine derivatives have shown significant inhibitory activity against both enzymes. nih.gov One study reported a series of piperazine derivatives with IC₅₀ values ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov The Kᵢ values for these compounds were as low as 8.04 µM towards AChE and 0.24 µM towards BChE, indicating strong binding. nih.gov Many of these derivatives act as dual inhibitors, targeting both AChE and BChE, which can be advantageous in treating the complex pathology of Alzheimer's disease. mdpi.com

| Enzyme | Compound Class | IC₅₀ Range (µM) | Kᵢ Range (µM) |

| AChE | Piperazine Derivatives | 4.59 - 6.48 | 8.04 - 61.94 |

| BChE | Piperazine Derivatives | 4.85 - 8.35 | 0.24 - 32.14 |

Enzyme inhibition can occur through various mechanisms, and piperazine derivatives have been shown to act via different modes depending on their structure and the target enzyme. Kinetic analysis of the potent α-glucosidase inhibitor 5k (a chalcone-sulfonyl piperazine hybrid) revealed that it functions as a competitive inhibitor. nih.gov This means it directly competes with the natural substrate for binding to the enzyme's active site.

In contrast, studies on a different class of piperazine derivatives, 4-(dimethylaminoalkyl)piperazine-1-carbodithioates, showed a noncompetitive inhibition mechanism against α-glucosidase. nih.govresearchgate.net Molecular docking and enzyme kinetics studies indicated that these compounds bind to an allosteric site—a location on the enzyme distinct from the active site—thereby altering the enzyme's conformation and reducing its activity. nih.gov Similarly, another virtual screening study identified four new α-glucosidase inhibitors, all of which were found to be noncompetitive inhibitors through kinetic analysis. frontiersin.org This diversity in inhibition mechanisms underscores the versatility of the piperazine scaffold in designing enzyme modulators.

Non-Competitive and Uncompetitive Inhibition Mechanisms

While direct studies on this compound's role as a non-competitive or uncompetitive inhibitor are not extensively detailed in the available research, the broader class of piperazine derivatives has demonstrated significant activity in this area. Research into piperazine-containing compounds has identified potent non-competitive inhibition against certain enzymes.

For instance, a study focused on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed their potent, noncompetitive inhibition of α-glucosidase. Enzyme kinetics and molecular docking studies indicated that these compounds bind to a novel allosteric site near the enzyme's active site. The inhibition is primarily driven by hydrophobic contacts, supplemented by key polar interactions. This suggests that the piperazine scaffold is a promising pharmacophore for developing non-competitive enzyme inhibitors.

Table 1: Non-Competitive Inhibition of α-Glucosidase by Piperazine Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Key Findings |

|---|

This table is generated based on findings for piperazine derivatives, illustrating the potential mechanism for compounds like this compound.

No specific research detailing this compound in uncompetitive inhibition mechanisms was identified in the reviewed literature.

Mechanism-Based Irreversible Inhibition

Based on a review of the available scientific literature, there are no specific studies or data indicating that this compound functions through a mechanism-based irreversible inhibition pathway. This specific mode of enzyme inactivation has not been reported for this compound.

Interaction with G-protein Coupled Receptors

The piperazine moiety is a well-established scaffold in medicinal chemistry, recognized for its interaction with G-protein Coupled Receptors (GPCRs), which are crucial targets for a wide range of therapeutics. Arylpiperazine derivatives, in particular, are known to be versatile ligands for aminergic GPCRs, including dopamine and serotonin receptors. These compounds can act as agonists, antagonists, or partial agonists depending on their specific structural modifications. nih.gov

The interaction of arylpiperazines with the dopamine D2 receptor, for example, involves the protonated nitrogen of the piperazine ring forming a salt bridge with a key aspartate residue (Asp 86) in the receptor. Further stability is achieved through edge-to-face interactions between the aryl ring of the ligand and aromatic residues within the receptor's binding pocket. sciengine.com Similarly, N4-substitution of arylpiperazines can significantly enhance their affinity for 5-HT1A serotonin receptors. rsc.org One such derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, has demonstrated exceptionally high affinity for 5-HT1A sites. rsc.org

While specific binding data for this compound is not detailed, the extensive research on related compounds underscores the potential of the piperazine core to be tailored for high-affinity interactions with various GPCRs. The long-chain arylpiperazine structure is considered a versatile template for designing central nervous system (CNS) drugs targeting these receptors. mdpi.com

Table 2: Binding Affinity of Representative Arylpiperazine Derivatives for GPCRs

| Compound Type | Target Receptor | Affinity (Ki, nM) | Reference Compound |

|---|---|---|---|

| 1,3,5-triazine-methylpiperazine derivative | 5-HT6 | 11 | - |

| Arylpiperazine (Aripiprazole) | Dopamine D2 | 3.3 | - |

| Arylpiperazine (Aripiprazole) | Serotonin 5-HT1A | - | Partial Agonist |

| Arylpiperazine (Aripiprazole) | Serotonin 5-HT2A | - | Antagonist |

| Long-chain arylpiperazine | 5-HT1A | 23.9 | - |

This table showcases the binding affinities of various piperazine derivatives to highlight the significance of the piperazine scaffold in GPCR interaction. Data for this compound specifically is not available.

Materials Science and Polymer Chemistry

In the field of materials science, the structural characteristics of this compound make it a valuable component in the synthesis of advanced polymers with specialized properties.

Component in Biodegradable Plastics and Eco-friendly Packaging Materials

Research has been conducted on a new class of biodegradable and pH-responsive aliphatic polyesters that incorporate a piperazine backbone. nih.gov These polymers are synthesized through the polycondensation of piperazine-based diacetates with various alkane diols. nih.gov The inclusion of the piperazine unit allows for tunable hydrophilicity and crystallinity, which are critical factors in controlling the rate of biodegradation. nih.gov

The hydrophilicity of these polyesters can be significantly enhanced through N-alkylation (quaternization) of the piperazine nitrogen, which also reduces the polymer's crystallinity. nih.gov Microbial and hydrolytic degradation studies have shown that the quaternized versions of these piperazine-based polyesters exhibit faster degradation compared to their parent polymers, establishing them as a promising new class of materials for biomedical applications and potentially for eco-friendly packaging. nih.gov

Self-Healing Polymers with Enhanced Mechanical Properties

The piperazine structure is integral to the development of certain self-healing polymers. Specifically, it is used to create dynamic hindered-urea bonds within a polymer network. mdpi.com These dynamic covalent bonds can reversibly form and dissociate, which endows the material with self-healing capabilities and reprocessability. mdpi.commdpi.com

Polymers incorporating piperazine to form these dynamic bonds have been shown to be mechanically stable while also possessing the ability to repair damage. For example, piperazine-based elastomeric polyurethanes exhibit excellent mechanical properties and processability due to the presence of these dynamic urea (B33335) bonds. mdpi.com This intrinsic self-healing mechanism relies on the mobility of polymer chains and the reversible nature of the crosslinks, allowing the material to restore its integrity after damage. researchgate.net

Formation of Stable Networks (Hydrogen Bonding, Van der Waals Interactions)

In addition to hydrogen bonding, the long, nonpolar octyl chain of this compound contributes significantly to the stability of polymer networks through Van der Waals interactions. This long alkyl group can interdigitate with other polymer chains, increasing the non-covalent attractive forces within the material. These dispersion forces, although weaker than hydrogen bonds, are cumulative and play a crucial role in the cohesion and physical properties of the polymer, such as its density and bulk modulus. The combination of specific, directional hydrogen bonds from the piperazine ring and the general Van der Waals forces from the octyl tail allows this compound to act as an effective cross-linking or modifying agent to create stable and robust polymer networks.

Catalysis and Ligand Chemistry

Piperazine derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netresearchgate.net The two nitrogen atoms of the piperazine ring can act as donor atoms, allowing the ligand to bind to metal centers in different coordination modes. The substitution on one of the nitrogen atoms, as in this compound, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and catalytic activity.

The octyl group in this compound introduces a significant steric bulk, which can control the access of substrates to the metal center in a catalytic reaction, potentially leading to enhanced selectivity. Furthermore, the hydrophobic nature of the octyl chain can increase the solubility of the metal complex in nonpolar solvents, which is advantageous for catalysis in organic media. While specific studies on metal complexes of this compound are not extensively documented, the principles of ligand design suggest its potential utility in this field.

Metal complexes are frequently employed as catalysts in oxidation reactions. The oxidation of piperazine itself has been studied, particularly in the context of its degradation in industrial processes, where it can be catalyzed by the presence of dissolved metal ions like iron and copper. researchgate.net This indicates that the piperazine ring can participate in redox processes.

While there is no specific research detailing the role of this compound in catalytic oxidation, it is plausible that metal complexes derived from this ligand could exhibit catalytic activity. The ligand framework can influence the redox potential of the metal center and stabilize different oxidation states, which are crucial for catalytic turnover. The specific impact of the octyl group on the catalytic performance would be a subject for empirical investigation.

Environmental Applications (beyond biodegradable materials)

The potential environmental applications of this compound are not well-documented in scientific literature. However, piperazine and its derivatives have been explored in the context of carbon capture technologies, where they are used as solvents for absorbing CO2 from industrial flue gases. The degradation of these amines, including through oxidation, is an important area of study to ensure the environmental viability of such processes. researchgate.net Whether this compound could offer any advantages in this or other environmental applications, such as in the remediation of pollutants, remains an open area for research.

Bioactive Molecules and Natural Product Modification

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov The introduction of a piperazine moiety into a natural product is a common strategy to enhance its pharmacological properties, such as solubility, bioavailability, and receptor binding affinity. nih.gov

The process of modifying natural products often involves synthesizing derivatives that incorporate new functional groups. The this compound unit could be appended to a natural product scaffold to introduce a combination of a basic nitrogenous center and a lipophilic alkyl chain. This modification could modulate the molecule's ability to cross cell membranes and interact with biological targets. For instance, the octyl group could enhance interactions with hydrophobic pockets in proteins. While general reviews on the modification of natural products with piperazine exist, specific examples utilizing this compound are not prominent in the available literature. nih.govmdpi.com

Table 2: Examples of Natural Product Scaffolds Modified with Piperazine Derivatives

| Natural Product Class | Desired Bioactivity Enhancement | Reference |

| Flavonoids | Anticancer | nih.gov |

| Terpenoids | Antitumor | nih.gov |

| Alkaloids | Antitumor | nih.gov |

Pest Repellents

The piperazine nucleus is a component of various compounds developed for the agrochemical sector, including pesticides. researchgate.netcognitivemarketresearch.com The biological activity of these compounds is often dependent on the nature of the substituents on the piperazine ring. While there is a general understanding that piperazine derivatives can exhibit insecticidal and acaricidal properties, specific data on this compound as a pest repellent is not available in the public domain. researchgate.net The development of new pesticides often involves the synthesis and screening of large libraries of compounds, and it is possible that this compound or its derivatives have been investigated by industry without the results being published. The lipophilic octyl chain could potentially enhance the penetration of the compound through the waxy cuticle of insects.

Lack of Evidence for this compound Inducing Anosmia or Hyposmia in Insects

Despite a thorough review of available scientific literature, no direct research has been found to substantiate the claim that the chemical compound this compound induces anosmia (the loss of the sense of smell) or hyposmia (the reduction of the sense of smell) in insects. Extensive searches of scientific databases and scholarly articles did not yield any studies specifically investigating or detailing such an effect of this compound on the insect olfactory system.

Therefore, the section on the "Induction of Anosmia or Hyposmia in Insects" cannot be developed with detailed research findings or data tables as there is currently no scientific evidence to support this application. Further research would be required to determine if this compound has any impact on the olfactory capabilities of insects.

Mechanistic Toxicology of 1 Octylpiperazine and Piperazine Derivatives

General Principles of Mechanistic Toxicology

Mechanistic toxicology is a scientific discipline focused on elucidating the molecular, biochemical, and cellular processes that underlie the adverse effects of chemical substances on living organisms. basicmedicalkey.commhmedical.comtaylorfrancis.com It aims to move beyond descriptive accounts of toxicity to a deeper understanding of how a chemical, or xenobiotic, interacts with biological systems to produce a toxic response. basicmedicalkey.comuomustansiriyah.edu.iq This field is crucial for predicting the potential hazards of new and existing chemicals, assessing risks to human health and the environment, and developing safer alternatives. basicmedicalkey.commhmedical.com

The core of mechanistic toxicology involves identifying the sequence of events that begins with exposure to a chemical and culminates in a toxic outcome. basicmedicalkey.com This includes studying the absorption, distribution, metabolism, and excretion (ADME) of the substance within the organism. uomustansiriyah.edu.iqufl.edu A key focus is on how the body's metabolic processes, known as biotransformation, can sometimes convert a relatively harmless substance into a more toxic, reactive metabolite—a process called bioactivation. uomustansiriyah.edu.iq

Mechanistic studies investigate a wide range of interactions at multiple biological levels:

Molecular Interactions: This involves the initial interaction of the chemical or its metabolites with specific biomolecules such as DNA, proteins (including enzymes and receptors), and lipids. numberanalytics.comroutledge.com

Cellular Effects: These molecular interactions can trigger a cascade of events at the cellular level, including the disruption of critical processes like signal transduction, calcium homeostasis, and mitochondrial function. uomustansiriyah.edu.iqroutledge.com This can lead to cellular damage through mechanisms like oxidative stress, inflammation, and ultimately, cell death via necrosis or apoptosis. uomustansiriyah.edu.iqnumberanalytics.com

Tissue and Organ Level Consequences: The cumulative effect of cellular damage can manifest as toxicity in specific organs, leading to functional impairments. ufl.edu

By understanding these intricate pathways, mechanistic toxicology provides the scientific foundation for regulatory decisions, helping to establish safe exposure limits for a wide array of substances, including pharmaceuticals, industrial chemicals, and environmental pollutants. basicmedicalkey.comtaylorfrancis.comufl.edu

Molecular Initiating Events and Adverse Outcome Pathways

A central concept in modern mechanistic toxicology is the Adverse Outcome Pathway (AOP), a framework that provides a structured way to organize existing knowledge about the chain of events from a molecular-level perturbation to an adverse outcome at the individual or population level. nih.govresearchgate.netecetoc.org The AOP framework begins with a Molecular Initiating Event (MIE) .